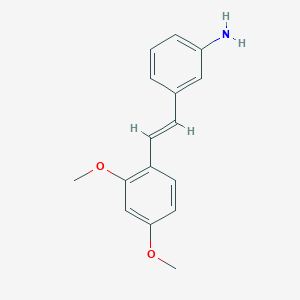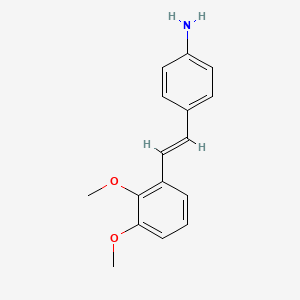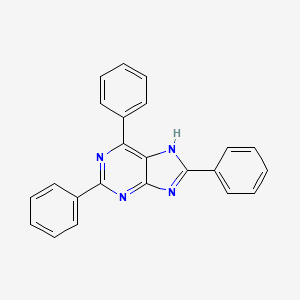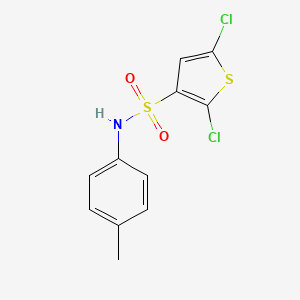
2,6-Diphenyl-8-ethyl-1-deazapurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difenil-8-etil-1-deazapurina es un compuesto orgánico sintético que pertenece a la clase de las deazapurinas. Las deazapurinas son análogos de las purinas donde uno o más átomos de nitrógeno en el anillo de purina son reemplazados por átomos de carbono. Este compuesto se caracteriza por la presencia de dos grupos fenilo en las posiciones 2 y 6, y un grupo etilo en la posición 8 del anillo de deazapurina.
Métodos De Preparación
La síntesis de 2,6-difenil-8-etil-1-deazapurina implica varios pasos. Un método común incluye los siguientes pasos :
Material de partida: La síntesis comienza con 6-cloro-1-deazapurina disponible comercialmente.
Reacción de sustitución: La 6-cloro-1-deazapurina se somete a una reacción de sustitución con ácido fenilborónico en presencia de un catalizador de paladio para introducir los grupos fenilo en las posiciones 2 y 6.
Alquilación: El compuesto resultante se alquila luego utilizando yoduro de etilo para introducir el grupo etilo en la posición 8.
Purificación: El producto final se purifica mediante cromatografía en columna para obtener 2,6-difenil-8-etil-1-deazapurina con un alto rendimiento.
Análisis De Reacciones Químicas
2,6-Difenil-8-etil-1-deazapurina se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para producir derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución con nucleófilos como aminas o tioles para formar derivados sustituidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano o etanol, y catalizadores como paladio o platino. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
2,6-Difenil-8-etil-1-deazapurina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para afecciones como el cáncer y los trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 2,6-difenil-8-etil-1-deazapurina implica su interacción con objetivos moleculares como los receptores de adenosina. Al unirse a estos receptores, el compuesto puede modular diversas vías de señalización, lo que lleva a sus efectos biológicos . Las vías específicas involucradas dependen del subtipo de receptor y el contexto celular.
Comparación Con Compuestos Similares
2,6-Difenil-8-etil-1-deazapurina se puede comparar con otros compuestos similares, como:
2,6-Difenil-8-metil-1-deazapurina: Este compuesto tiene un grupo metilo en lugar de un grupo etilo en la posición 8 y exhibe diferentes propiedades químicas y biológicas.
2,6-Difenil-8-propil-1-deazapurina:
2,6-Difenil-8-isopropil-1-deazapurina: El grupo isopropilo en la posición 8 confiere características únicas a este compuesto, lo que lo hace distinto de 2,6-difenil-8-etil-1-deazapurina.
Propiedades
Fórmula molecular |
C20H17N3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-ethyl-5,7-diphenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C20H17N3/c1-2-18-22-19-16(14-9-5-3-6-10-14)13-17(21-20(19)23-18)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,21,22,23) |
Clave InChI |
PMDYRFYZMJGDQY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(N1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)












